Gamma-Secretase Modulator Potency: (4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine-Derived AM1-077 Achieves Balanced Dual-Cell-Line IC50 Values Distinct from 4-Chloro and 4-Trifluoromethyl Analogs
In a comparative gamma-secretase modulator (GSM) SAR study, the compound incorporating the 4-bromo-2,3,5,6-tetrafluorophenyl moiety (AM1-077) demonstrated IC50 values of 25.07 μM against AR230 cells and 20.3 μM against imatinib-resistant AR230R cells, yielding a resistance fold-shift of only 0.81 (i.e., retained potency in the resistant line). By contrast, the 4-chloro analog (AM1-112) showed a substantially right-shifted IC50 of >32 μM against AR230 and 30.7 μM against AR230R—a >1.28-fold potency loss in the sensitive line. The 4-trifluoromethyl analog (AM1-066) displayed IC50 values of 20.4 μM (AR230) and 21.6 μM (AR230R), while the 4-methyl analog (AM1-030) lost all measurable activity in AR230 cells (IC50 >32 μM) [1]. Only the 4-bromo derivative maintained sub-30 μM potency in both cell lines while preserving near-equivalent activity against the resistant variant.
| Evidence Dimension | Gamma-secretase modulator inhibitory potency (IC50) against AR230 and AR230R CML cell lines |
|---|---|
| Target Compound Data | AM1-077 (4-Br): IC50 AR230 = 25.07 μM; IC50 AR230R = 20.3 μM; LogP = 4.74 |
| Comparator Or Baseline | AM1-112 (4-Cl): IC50 AR230 >32 μM, AR230R = 30.7 μM, LogP = 4.60; AM1-066 (4-CF₃): IC50 AR230 = 20.4 μM, AR230R = 21.6 μM, LogP = 4.84; AM1-030 (4-CH₃): IC50 AR230 >32 μM, AR230R = 18.6 μM, LogP = 4.54 |
| Quantified Difference | 4-Br vs. 4-Cl: 7+ μM potency advantage in AR230 cells; 10.4 μM advantage in AR230R cells. 4-Br vs. 4-CF₃: comparable potency but 0.10 log unit lower lipophilicity. 4-Br vs. 4-CH₃: >7 μM advantage in AR230 cells. |
| Conditions | MTS cell proliferation assay; AR230 (BCR-ABL-positive, imatinib-sensitive) and AR230R (imatinib-resistant) human CML cell lines |
Why This Matters
The 4-bromo moiety uniquely balances potency retention across drug-sensitive and drug-resistant cell lines without the excessive lipophilicity of the 4-CF₃ analog (LogP 4.74 vs. 4.84), making it the preferred choice for lead optimization programs where both target engagement and drug-like physicochemical properties must be maintained.
- [1] PMC4963206, Table 4. Bioorg. Med. Chem. 2016. Chemical structures, calculated LogP values (StarDrop), and inhibitor IC50 values of gamma-secretase modulators against AR230 and AR230R cells (MTS assay). Compound AM1-077 (4-bromo-2,3,5,6-tetrafluorophenyl, c-Pent): IC50 AR230 = 25.07 μM, IC50 AR230R = 20.3 μM, LogP = 4.74. AM1-112 (4-chloro analog): IC50 AR230 >32 μM, AR230R = 30.7 μM, LogP = 4.60. AM1-066 (4-CF₃ analog): IC50 AR230 = 20.4 μM, AR230R = 21.6 μM, LogP = 4.84. AM1-030 (4-CH₃ analog): IC50 AR230 >32 μM, AR230R = 18.6 μM, LogP = 4.54. View Source
